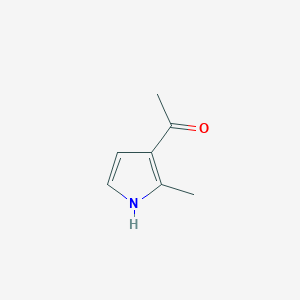

1-(2-methyl-1H-pyrrol-3-yl)ethanone

Beschreibung

BenchChem offers high-quality 1-(2-methyl-1H-pyrrol-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methyl-1H-pyrrol-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-methyl-1H-pyrrol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-7(6(2)9)3-4-8-5/h3-4,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXGPNFKLKCRAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462525 | |

| Record name | 1-(2-Methyl-1H-pyrrol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6009-46-7 | |

| Record name | 1-(2-Methyl-1H-pyrrol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1-(2-methyl-1H-pyrrol-3-yl)ethanone CAS number and synonyms

This technical guide details the chemical identity, synthesis, and applications of 1-(2-methyl-1H-pyrrol-3-yl)ethanone , also known as 3-acetyl-2-methylpyrrole .

Executive Summary

1-(2-methyl-1H-pyrrol-3-yl)ethanone (CAS 6009-46-7 ) is a substituted pyrrole derivative characterized by an acetyl group at the C3 position and a methyl group at the C2 position.[1] Distinct from its more common isomer, 2-acetylpyrrole, this molecule serves as a critical pharmacophore in the synthesis of bioactive heterocycles, including porphyrins, prodigiosin analogs, and kinase inhibitors. It is also identified as a significant volatile product in the Maillard reaction, contributing to the flavor profiles of roasted foods.

Part 1: Chemical Identity & Physiochemical Profile

This compound is frequently misidentified in literature due to the high number of positional isomers (e.g., N-acetyl vs. C-acetyl). The data below specifically characterizes the 3-acetyl-2-methyl isomer.

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | 1-(2-methyl-1H-pyrrol-3-yl)ethanone |

| Common Synonyms | 3-Acetyl-2-methylpyrrole; Methyl 2-methylpyrrol-3-yl ketone |

| CAS Number | 6009-46-7 (Specific to 3-acetyl-2-methyl isomer) |

| Isomer Warning | Distinct from CAS 932-16-1 (1-(1-methyl-1H-pyrrol-2-yl)ethanone) and CAS 1072-83-9 (2-acetylpyrrole).[2] |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| SMILES | CC1=C(C(=O)C)C=CN1 |

Physiochemical Properties

| Property | Value / Description |

| Appearance | Pale yellow to beige crystalline solid |

| Melting Point | 85–88 °C (Literature variations exist based on purity) |

| Solubility | Soluble in ethanol, DMSO, chloroform; sparingly soluble in water.[2][3] |

| Acidity (pKa) | ~16.5 (Pyrrole NH); weakly acidic. |

| Reactivity | Electron-rich aromatic ring; susceptible to electrophilic substitution at C5. |

Part 2: Synthetic Pathways[4]

The synthesis of 3-acetyl-2-methylpyrrole presents a regiochemical challenge. Unlike standard Friedel-Crafts acylation of pyrrole (which favors the C2 position), the C3-acetyl substitution requires a de novo ring construction strategy. The most robust method is a modified Knorr Pyrrole Synthesis .

Core Protocol: Modified Knorr Condensation

This protocol utilizes aminoacetaldehyde diethyl acetal and acetylacetone (2,4-pentanedione) to control regioselectivity.

Reaction Logic

-

Precursor Formation: Acetylacetone provides the C2-methyl and C3-acetyl fragments.

-

Condensation: The amine of the aminoacetaldehyde condenses with one carbonyl of the diketone.

-

Cyclization: Acid-catalyzed cyclization occurs between the acetal carbon and the enamine beta-carbon.

Figure 1: Synthetic workflow for the regioselective construction of the 3-acetyl-2-methylpyrrole scaffold.

Step-by-Step Methodology

-

Reagents:

-

Acetylacetone (1.0 eq)

-

Aminoacetaldehyde diethyl acetal (1.0 eq)

-

Glacial Acetic Acid (Solvent/Catalyst)

-

-

Procedure:

-

Dissolve acetylacetone in glacial acetic acid under inert atmosphere (N₂).

-

Add aminoacetaldehyde diethyl acetal dropwise to control exotherm.

-

Heat the mixture to reflux (approx. 100°C) for 2–4 hours. The acid catalyzes both the acetal hydrolysis and the subsequent cyclization.

-

Monitoring: Monitor by TLC (SiO₂; Ethyl Acetate/Hexane 1:3). Look for the disappearance of the diketone spot.

-

-

Isolation:

-

Cool reaction mixture to room temperature.

-

Pour into ice-cold water and neutralize carefully with NaHCO₃ or NaOH (to pH ~8). Note: Pyrroles are acid-sensitive; rapid neutralization is crucial.

-

Extract with Dichloromethane (DCM) (3x).

-

Dry organic layer over MgSO₄ and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from ethanol/water or purify via flash column chromatography (Gradient: 10% -> 30% EtOAc in Hexane).

-

Part 3: Structural Characterization (Trustworthiness)

To validate the identity of the synthesized compound, compare experimental data against the following spectroscopic standards.

1H-NMR Spectroscopy (CDCl₃, 400 MHz)

The spectrum displays distinct signals differentiating it from the 2-acetyl isomer.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Justification |

| 8.50 - 9.00 | Broad Singlet | 1H | NH | Exchangeable pyrrole proton. |

| 6.50 - 6.60 | Doublet/Multiplet | 1H | H-5 | Alpha-proton (adjacent to NH), deshielded. |

| 6.35 - 6.45 | Doublet/Multiplet | 1H | H-4 | Beta-proton. |

| 2.55 | Singlet | 3H | C2-CH₃ | Methyl group attached directly to the aromatic ring. |

| 2.42 | Singlet | 3H | CO-CH₃ | Acetyl methyl group (distinct from ring methyl). |

IR Spectroscopy[5][6]

-

3200–3300 cm⁻¹: Broad N-H stretch (characteristic of pyrroles).

-

1640–1660 cm⁻¹: C=O stretch. Note: The carbonyl frequency is lower than typical ketones (usually ~1715 cm⁻¹) due to conjugation with the electron-rich pyrrole ring and internal hydrogen bonding.

Part 4: Pharmaceutical & Industrial Applications[1][7]

Drug Development (Kinase Inhibition)

3-acetyl-2-methylpyrrole serves as a "warhead" precursor in medicinal chemistry. The acetyl group allows for Claisen-Schmidt condensations with aromatic aldehydes to form chalcone-like pyrrole derivatives .

-

Mechanism: These derivatives inhibit tubulin polymerization or act as ATP-competitive inhibitors in tyrosine kinases.

-

Workflow: 3-acetyl-2-methylpyrrole + Ar-CHO (NaOH/EtOH) → Pyrrolyl-chalcones.

Porphyrin Synthesis

This molecule is a functional analog of porphobilinogen . It is used in the synthesis of unsymmetrical porphyrins via the condensation of dipyrromethenes. The C2-methyl group blocks one alpha-position, forcing polymerization or coupling to occur at the C5 position, which is essential for controlled macrocycle formation.

Maillard Reaction Modeling

In food science, this compound is a marker for the advanced stages of the Maillard reaction (reaction between amino acids and reducing sugars). It contributes to "roasted" and "nutty" flavor notes and is used as a reference standard in gas chromatography-olfactometry (GC-O) analysis of coffee and cocoa volatiles.

Part 5: Handling & Stability

-

Storage: Store at -20°C under inert gas (Argon). Pyrroles are prone to oxidation (darkening) upon exposure to air and light.

-

Safety: Irritant to eyes and respiratory system. Use standard PPE.

-

Stability: Stable in neutral and basic solutions; polymerizes in strong mineral acids (red gum formation).

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Pyrrole Derivatives and Isomers. Available at: [Link]

-

PubChem. Compound Summary for Acetylpyrrole Isomers. National Library of Medicine. Available at: [Link]

-

Organic Syntheses. General Methods for Pyrrole Functionalization. (Contextual grounding for Knorr Synthesis). Available at: [Link]

-

Reagentia. Catalog Entry for 1-(2-Methyl-1H-pyrrol-3-yl)ethanone. Available at: [Link]

Sources

The Pivotal Role of 1-(2-methyl-1H-pyrrol-3-yl)ethanone in Modern Heterocyclic Chemistry: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 1-(2-methyl-1H-pyrrol-3-yl)ethanone, a key building block in the expansive field of heterocyclic chemistry. We will delve into its synthesis, with a particular focus on the venerable Paal-Knorr pyrrole synthesis, and elucidate its spectroscopic signature. The guide will further explore the rich reactivity of this molecule, showcasing its utility as a precursor to complex heterocyclic systems, most notably in the synthesis of medicinally significant pyrrolo[2,3-d]pyrimidines. This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage the synthetic potential of this versatile pyrrole derivative.

Introduction: The Strategic Importance of the Pyrrole Scaffold

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Its electron-rich nature and versatile substitution patterns make it an attractive starting point for the synthesis of a diverse array of more complex heterocyclic systems. Within the family of pyrrole derivatives, 1-(2-methyl-1H-pyrrol-3-yl)ethanone stands out as a particularly valuable intermediate. The strategic placement of the methyl and acetyl groups on the pyrrole ring provides a unique combination of steric and electronic properties, guiding its reactivity and enabling its use in the construction of highly sought-after molecular architectures. This guide will illuminate the fundamental chemistry of this compound and highlight its role in the development of novel chemical entities.

Synthesis of 1-(2-methyl-1H-pyrrol-3-yl)ethanone: The Paal-Knorr Approach

The most direct and widely applicable method for the synthesis of 1-(2-methyl-1H-pyrrol-3-yl)ethanone is the Paal-Knorr pyrrole synthesis.[2][3] This venerable reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[4][5] For the synthesis of our target molecule, the logical precursor is 3-methyl-2,5-hexanedione.

Mechanistic Insights into the Paal-Knorr Synthesis

The mechanism of the Paal-Knorr synthesis is a classic example of cyclocondensation. The reaction is typically acid-catalyzed and proceeds through the following key steps:

-

Nucleophilic Attack: The synthesis begins with the nucleophilic attack of ammonia on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.

-

Cyclization: The nitrogen of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group, leading to the formation of a five-membered cyclic intermediate.

-

Dehydration: Subsequent dehydration of the cyclic intermediate results in the formation of the aromatic pyrrole ring.

The reaction can be carried out under various conditions, often with the use of a weak acid like acetic acid to facilitate the reaction.[4]

Caption: Paal-Knorr synthesis of 1-(2-methyl-1H-pyrrol-3-yl)ethanone.

Experimental Protocol: Paal-Knorr Synthesis

The following is a representative protocol for the synthesis of 1-(2-methyl-1H-pyrrol-3-yl)ethanone via the Paal-Knorr reaction.

Materials:

-

3-Methyl-2,5-hexanedione

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 3-methyl-2,5-hexanedione (1 equivalent) in ethanol, add ammonium acetate (3 equivalents) and a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 1-(2-methyl-1H-pyrrol-3-yl)ethanone.

Spectroscopic Characterization

The structural elucidation of 1-(2-methyl-1H-pyrrol-3-yl)ethanone is readily achieved through standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | A broad singlet for the N-H proton (δ ~8.0-9.0 ppm), two doublets for the pyrrole ring protons (δ ~6.0-7.0 ppm), a singlet for the acetyl methyl protons (δ ~2.4 ppm), and a singlet for the C2-methyl protons (δ ~2.2 ppm). |

| ¹³C NMR | A signal for the carbonyl carbon (δ ~195 ppm), signals for the pyrrole ring carbons (δ ~110-140 ppm), a signal for the acetyl methyl carbon (δ ~28 ppm), and a signal for the C2-methyl carbon (δ ~13 ppm). |

| IR Spectroscopy | A broad N-H stretching band (~3300 cm⁻¹), C-H stretching bands (~2900-3100 cm⁻¹), a strong C=O stretching band for the ketone (~1650 cm⁻¹), and C=C and C-N stretching bands characteristic of the pyrrole ring (~1400-1550 cm⁻¹).[6] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₉NO, M.W. = 123.15). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the pyrrole ring.[7][8] |

Reactivity and Synthetic Applications

1-(2-methyl-1H-pyrrol-3-yl)ethanone is a versatile building block for the synthesis of more complex heterocyclic systems. The presence of the acetyl group provides a reactive handle for a variety of chemical transformations.

Condensation Reactions

The acetyl group readily undergoes condensation reactions with a variety of nucleophiles, particularly active methylene compounds.[9][10] This reactivity is key to the construction of fused heterocyclic systems. A prominent example is the synthesis of pyrrolo[2,3-d]pyrimidines, a class of compounds with significant biological activity, including as tyrosine kinase inhibitors.[11][12]

Caption: Condensation of 1-(2-methyl-1H-pyrrol-3-yl)ethanone.

Experimental Protocol: Synthesis of a Pyrrolo[2,3-d]pyrimidine Derivative

The following protocol is a representative example of the use of 1-(2-methyl-1H-pyrrol-3-yl)ethanone in the synthesis of a fused heterocyclic system.

Materials:

-

1-(2-methyl-1H-pyrrol-3-yl)ethanone

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid (1 M)

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

To this solution, add 1-(2-methyl-1H-pyrrol-3-yl)ethanone (1 equivalent) and guanidine hydrochloride (1.1 equivalents).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction to room temperature and carefully neutralize with 1 M hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent to yield the desired pyrrolo[2,3-d]pyrimidine derivative.

Conclusion

1-(2-methyl-1H-pyrrol-3-yl)ethanone is a cornerstone intermediate in modern heterocyclic chemistry. Its straightforward synthesis via the Paal-Knorr reaction and the versatile reactivity of its acetyl group make it an invaluable tool for the construction of complex molecular architectures. As demonstrated, its application in the synthesis of medicinally relevant scaffolds such as pyrrolo[2,3-d]pyrimidines underscores its importance in drug discovery and development. This guide provides a solid foundation for researchers to harness the full synthetic potential of this key building block.

References

- Azizi, N., Khajeh-Amiri, A., Ghafuri, H., Bolourtchian, M., & Saidi, M. R. (2009). An operationally simple, practical, and economical Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron(III) chloride. Synlett, 2009(14), 2245-2248.

- Dymshits, V. A., Osolodkin, D. I., Tsymbal, A. V., & Potapov, A. S. (2023).

- Ismail, M. M. F., Abass, M., & Ismail, N. S. M. (2003). Condensation of aldehyde I with various acyclic active methylene compounds. Journal of the Brazilian Chemical Society, 14, 835-842.

- Kysil, A., Ostrovskyi, D., & Gevorgyan, V. (2014). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 19(11), 17794-17826.

- Gribble, G. W. (2010). Paal-Knorr Pyrrole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

-

Scribd. (n.d.). Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. Retrieved from [Link]

- Muralikrishna, S. (2018). Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone. Biomedical Journal of Scientific & Technical Research, 4(3), 1-4.

-

Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

-

SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

MBB College. (n.d.). When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. Retrieved from [Link]

- Abdel-Ghaffar, N. F., Abd-El-Aziz, A. S., & Abdel-Wahab, B. F. (2020). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. Journal of the Iranian Chemical Society, 17(12), 3235-3246.

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone. Retrieved from [Link]

- Balakrishna, A., & Kavitha, C. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

- Russo, A., Avino, A., Tesser, R., & Di Serio, M. (2024).

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

-

PubChem. (n.d.). Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

-

Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. Retrieved from [Link]

- Bielenica, A., Stefańska, J., Kędzierska-Goździk, K., Traczyk, G., & Szymański, P. (2021).

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

PubChemLite. (n.d.). 1-(2-methyl-5-phenyl-1h-pyrrol-3-yl)ethanone. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(1H-pyrrol-2-yl)-. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-. Retrieved from [Link]

-

ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-. Retrieved from [Link]

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298.

- Wang, X., Reutzel, S., & Porco, J. A. (2010). Asymmetric Synthesis of 1H-Pyrrol-3(2H)-ones from 2, 3-Diketoesters by Combination of Aldol Condensation with Benzilic Acid Rearrangement.

-

CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]

- El-Gazzar, A. R. B. A., Youssef, A. M., & El-Sayed, M. A. A. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). Journal of Agricultural and Food Chemistry, 70(4), 1081-1092.

- Muralikrishna, S. (2018). Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone. Biomedical Journal of Scientific & Technical Research, 4(3), 1-4.

- Dalkara, S., Karakurt, A., & Küçükgüzel, I. (2001). Synthesis of some 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone oxime and oxime ether derivatives and their anticonvulsant and antimicrobial activities. Il Farmaco, 56(5-7), 441-448.

-

ResearchGate. (2025). Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. Retrieved from [Link]

- El-Hussieny, M., Yosef, H. A. A., & Mohamed, M. R. H. (2017). Reactions of ferrocenyl chalcones with hydrazines and active methylene compounds. Main Group Chemistry, 16(1), 1-10.

- Acta Crystallographica Section E: Structure Reports Online. (2011). 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile. E67, o2889.

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 2. synarchive.com [synarchive.com]

- 3. mbbcollege.in [mbbcollege.in]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- | C8H12O | CID 137847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- | 3168-90-9 [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products [mdpi.com]

- 11. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sci-hub.box [sci-hub.box]

natural occurrence of 3-acetyl-2-methylpyrrole in Maillard reaction products

An In-Depth Technical Guide

Topic: The Natural Occurrence of Acetyl-Methyl-Pyrroles in Maillard Reaction Products

Audience: Researchers, scientists, and drug development professionals.

Foreword by the Senior Application Scientist

The Maillard reaction is a cornerstone of flavor chemistry, a complex and elegant cascade of reactions that transforms simple precursors into a rich tapestry of aromas, colors, and tastes. Among the myriad molecules generated, heterocyclic compounds are of paramount importance, and within this group, pyrroles contribute significantly to the desirable roasty, nutty, and caramel-like notes in thermally processed foods.

This guide delves into the formation of a specific subclass: acetyl-methyl-pyrroles. Initial inquiries into the specific isomer, 3-acetyl-2-methylpyrrole, revealed a notable scarcity of its documentation as a direct product of the Maillard reaction in food systems. Scientific integrity demands transparency in such instances. Therefore, this guide pivots to a more foundational and broadly applicable scope: the formation of its well-documented and structurally related isomers, such as 2-acetylpyrrole, 2-acetyl-1-methylpyrrole, and 2,5-diacetyl-3-methyl-1H-pyrrole.

By examining the established mechanistic pathways, influencing factors, and analytical methodologies for these known Maillard products, we provide a robust framework for understanding the genesis of acetyl-alkyl-pyrroles. This document is designed not as a rigid protocol, but as a technical synthesis of current knowledge, intended to empower researchers to investigate, quantify, and potentially modulate the formation of these impactful flavor compounds.

The Maillard Reaction: A Framework for Heterocyclic Aroma Formation

The Maillard reaction, first described by Louis Camille Maillard in 1912, is a non-enzymatic browning reaction between an amino group (from an amino acid, peptide, or protein) and a carbonyl group of a reducing sugar.[1][2] The reaction is not a single pathway but a complex network of reactions that can be broadly categorized into three stages.[3]

-

Early Stage: This initial phase involves the condensation of a reducing sugar and an amino acid to form an N-substituted glycosylamine, which then rearranges to form a more stable Amadori or Heyns product. This stage is colorless and does not produce significant aroma.[2]

-

Intermediate Stage: Here, the Amadori/Heyns products undergo dehydration and fragmentation to form highly reactive dicarbonyl compounds such as pyruvaldehyde (methylglyoxal) and diacetyl. Amino acids are degraded via the Strecker degradation to form Strecker aldehydes, ammonia, and hydrogen sulfide (from sulfur-containing amino acids).[2] This stage is critical for the formation of aroma compounds, including the pyrrole ring.

-

Final Stage: In the last stage, the highly reactive intermediates polymerize and condense into high molecular weight, brown-colored nitrogenous polymers and copolymers known as melanoidins.[3]

The formation of acetyl-methyl-pyrroles is predominantly situated within the intermediate stage, arising from the reaction of key intermediates derived from both the sugar and amino acid precursors.

Mechanistic Pathways to Substituted Pyrroles

The synthesis of the pyrrole ring during the Maillard reaction requires a source of nitrogen (from an amino acid) and specific carbonyl fragments (from sugar degradation). While the exact pathway can vary, a general mechanism involves the condensation of an amine with an α-dicarbonyl compound.

A well-elucidated example is the formation of 2,5-diacetyl-3-methyl-1H-pyrrole , identified in model systems of 2-oxopropanal (pyruvaldehyde) and the amino acid alanine.[4] The proposed mechanism for its formation provides a valuable blueprint for understanding how other substituted pyrroles, including acetyl-methyl-pyrroles, are generated.

Proposed General Formation Pathway:

-

Generation of Key Intermediates: Thermal degradation of sugars yields reactive α-dicarbonyls like pyruvaldehyde. Simultaneously, the Strecker degradation of an amino acid (e.g., alanine) produces ammonia (NH₃) and a Strecker aldehyde.

-

Condensation and Cyclization: Two molecules of the α-dicarbonyl (e.g., pyruvaldehyde) react with one molecule of ammonia. This condensation reaction, likely proceeding through several intermediate steps involving aldol-type reactions and imine formation, leads to the cyclization and formation of the substituted pyrrole ring.

-

Dehydration: The final step involves the loss of water molecules to form the stable aromatic pyrrole ring.

The specific substitution pattern on the resulting pyrrole (e.g., the position of acetyl and methyl groups) is dictated by the structure of the reacting dicarbonyls and the nature of the amino acid.

Caption: Generalized pathway for pyrrole formation in the Maillard reaction.

Key Factors Influencing Pyrrole Formation and Yield

The Maillard reaction is exquisitely sensitive to its environment. The yield and profile of the resulting aroma compounds, including acetyl-methyl-pyrroles, are directly controlled by several key parameters. Understanding these factors is crucial for professionals seeking to either enhance or mitigate the formation of these compounds.

| Parameter | Effect on Acetyl-Methyl-Pyrrole Formation | Causality & Rationale |

| Temperature | Formation generally increases with temperature, typically favored in the 140-165°C range.[1] | Higher temperatures accelerate the initial sugar degradation and Strecker degradation pathways, increasing the pool of essential precursors like α-dicarbonyls and ammonia.[3] Excessive temperatures, however, can lead to pyrolysis and the formation of other, potentially undesirable, compounds. |

| pH | Formation is generally accelerated in alkaline environments. | An alkaline pH increases the nucleophilicity of the amino group (R-NH₃⁺ → R-NH₂) by deprotonating it, which speeds up the initial condensation step with the sugar's carbonyl group, thereby accelerating the entire reaction cascade.[1][2] |

| Water Activity (a_w) | The reaction rate is maximal at intermediate water activity levels (approx. 0.6-0.7). | Water is a product of the initial condensation steps; therefore, very high water activity can inhibit the reaction via Le Chatelier's principle. Conversely, very low water activity reduces reactant mobility, slowing the reaction. Intermediate levels provide a balance, allowing for reactant mobility without excessive product inhibition. |

| Precursor Type | The specific amino acid and reducing sugar significantly alter the final product profile. | Pentoses (e.g., ribose) are generally more reactive than hexoses (e.g., glucose).[2] Amino acids like proline are known precursors for related compounds like 2-acetyl-1-pyrroline. The structure of the amino acid side chain can influence the types of intermediates formed and thus the final substitution pattern on the pyrrole ring. |

Analytical Methodologies for Identification and Quantification

The volatile and often trace-level nature of acetyl-methyl-pyrroles necessitates sensitive and specific analytical techniques. The gold standard for this application is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a sample concentration technique like Headspace Solid-Phase Microextraction (HS-SPME).

Experimental Workflow: From Sample to Data

The following protocol outlines a self-validating system for the analysis of volatile pyrroles in a food matrix.

Step 1: Sample Preparation & Extraction (HS-SPME)

-

Homogenization: Weigh a precise amount of the food sample (e.g., 1-5 g) into a 20 mL headspace vial. If the sample is solid, it may be cryo-milled to increase surface area.

-

Standard Addition: For quantification, add a known concentration of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

-

Equilibration: Seal the vial and place it in a heated agitator (e.g., 60°C for 15 minutes). This allows the volatile compounds to partition into the headspace.

-

Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the vial's headspace for a defined period (e.g., 30 minutes) under continued agitation and heating. The fiber's coating adsorbs the volatile analytes. Self-Validation Check: The choice of fiber should be validated for its affinity for target heterocyclic compounds.

Step 2: Desorption and Analysis (GC-MS)

-

Desorption: Immediately transfer the SPME fiber to the heated injection port of the GC (e.g., 250°C). The adsorbed compounds are thermally desorbed onto the analytical column.

-

Chromatographic Separation: The volatile compounds are separated on a capillary column (e.g., DB-5ms or equivalent) based on their boiling points and polarity. A typical temperature program starts low (e.g., 40°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 280°C).

-

Mass Spectrometric Detection: As compounds elute from the column, they enter the mass spectrometer. They are ionized (typically by Electron Ionization at 70 eV) and fragmented. The mass analyzer separates the resulting ions by their mass-to-charge ratio (m/z).

Step 3: Data Analysis

-

Identification: A compound is positively identified by comparing its acquired mass spectrum and its calculated Retention Index (RI) with those of an authentic reference standard or with entries in a validated spectral library (e.g., NIST, Wiley).

-

Quantification: The concentration of the target analyte is calculated by comparing its peak area to that of the internal standard, creating a calibration curve with known concentrations of the target compound.

Caption: Standard experimental workflow for volatile pyrrole analysis.

Typical GC-MS Parameters

| Parameter | Typical Value / Condition |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Temp. | 250°C |

| Oven Program | 40°C (hold 2 min), ramp 5°C/min to 200°C, ramp 10°C/min to 280°C (hold 5 min) |

| MS Source Temp. | 230°C |

| MS Quad Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 35 - 400 m/z |

Conclusion and Future Outlook

The formation of acetyl-methyl-pyrroles is a nuanced yet integral aspect of the Maillard reaction, contributing significantly to the flavor profiles of countless food products. Their generation is fundamentally tied to the reaction of sugar-derived dicarbonyls and amino acid degradation products, governed by critical process parameters such as temperature, pH, and water activity. The analytical workflow, centered around HS-SPME-GC-MS, provides a reliable and sensitive method for their identification and quantification.

While this guide has focused on established isomers due to a lack of data on 3-acetyl-2-methylpyrrole, the principles discussed are broadly applicable. Future research, employing high-resolution mass spectrometry and targeted synthetic strategies, may yet uncover pathways to less common isomers in specific food matrices. For scientists in flavor chemistry and drug development, a deep understanding of these formation pathways is not merely academic; it is a prerequisite for the rational design of products with tailored sensory attributes and a comprehensive assessment of their chemical composition.

References

-

Parr, H. (n.d.). Control of Malt Roasting Operations for Consistent Delivery of Desired Product Flavour. Nottingham ePrints. Retrieved from [Link]

- Xue, F. H., et al. (2024). A comprehensive review of quantified flavour components in Chinese baijiu. International Food Research Journal, 31(2), 276-305.

-

Adams, A., et al. (2008). Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal. Journal of Agricultural and Food Chemistry, 56(8), 2799-2806. Retrieved from [Link]

-

GetChem Co., Ltd. (n.d.). 5-Methyl-2-(Methylthio)Furan CAS 13678-59-6. Retrieved from [Link]

-

Anderson, H. J., & Gonzalez, C. E. (1978). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Organic Syntheses, 58, 147. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl 5-(methyl thio) furan. Retrieved from [Link]

-

Lotuzas, A., et al. (2022). Synthesis and Reactivity of a Stable Prototropic Isomer of 2-Acetyl-3-methylpyrrole. Synlett, 34(14), 1415-1419. Retrieved from [Link]

-

Surh, Y. J., et al. (1994). Activation of the Maillard Reaction Product 5-(hydroxymethyl)furfural to Strong Mutagens via Allylic Sulfonation and Chlorination. Chemical Research in Toxicology, 7(3), 313-318. Retrieved from [Link]

-

Li, M., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2643. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Reactivity of a Stable Prototropic Isomer of 2-Acetyl-3-methylpyrrole | Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Maillard reaction. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-acetyl-1-methyl pyrrole. Retrieved from [Link]

-

Taylor & Francis Group. (2019). The Maillard Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Please suggest best process for N-methyl pyrrole synthesis? Retrieved from [Link]

-

Al-Turki, S., et al. (2024). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Polymers, 16(6), 759. Retrieved from [Link]

-

MinuteFood. (2023, March 2). I FINALLY understand the Maillard reaction [Video]. YouTube. Retrieved from [Link]

-

Perfumer & Flavorist. (2017, October 20). Flavor Bites: 2-Acetyl pyrrole. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-acetyl-5-methyl pyrrole. Retrieved from [Link]

-

SCM Pioneering Co., Limited. (n.d.). 2-Acetylpyrrole: The Edible Spice with a Unique Aroma Profile. Retrieved from [Link]

Sources

- 1. Maillard reaction - Wikipedia [en.wikipedia.org]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activities of 1-(2-methyl-1H-pyrrol-3-yl)ethanone

Abstract

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This technical guide focuses on 1-(2-methyl-1H-pyrrol-3-yl)ethanone, a specific pyrrole derivative with potential therapeutic applications. While comprehensive biological data for this exact molecule is emerging, its structural motifs suggest a high probability of valuable pharmacological properties. This document provides a structured approach for researchers and drug development professionals to unlock the therapeutic potential of this compound. We will delve into its chemical characteristics, explore predicted biological activities based on the broader family of pyrrole-containing compounds, and provide detailed, field-proven protocols for a comprehensive in-vitro evaluation.

Introduction: The Promise of the Pyrrole Scaffold

Heterocyclic compounds are foundational to modern drug discovery, with pyrrole and its derivatives being particularly significant.[1] The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a key component in many biologically active molecules, including pharmaceuticals with antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][3] The versatility of the pyrrole core allows for diverse chemical modifications, enabling the fine-tuning of its pharmacological profile.[2]

1-(2-methyl-1H-pyrrol-3-yl)ethanone (CAS No. 6009-46-7) is a derivative of pyrrole that holds considerable promise.[4] Its utility as a building block in the synthesis of kinase inhibitors and other medicinal agents targeting inflammatory and neurological disorders has been noted.[5] Furthermore, its role in the creation of pyrrole-based compounds with potential antimicrobial or antitumor activities highlights its significance as a lead structure for drug development.[5]

This guide will provide a comprehensive framework for the systematic investigation of the biological activities of 1-(2-methyl-1H-pyrrol-3-yl)ethanone.

Physicochemical Properties and Synthesis Outline

A thorough understanding of the physicochemical properties of 1-(2-methyl-1H-pyrrol-3-yl)ethanone is critical for its formulation and delivery.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | [5] |

| Molecular Weight | 123.15 g/mol | [5] |

| CAS Number | 6009-46-7 | [4] |

The synthesis of 3-acylpyrroles can be challenging through direct electrophilic substitution.[6] However, various synthetic routes have been developed to access this class of compounds, often involving multi-step processes. The Paal-Knorr condensation is a classic and versatile method for constructing the pyrrole ring, allowing for the introduction of various substituents.[2]

Predicted Biological Activities and Mechanistic Rationale

Based on the extensive literature on pyrrole derivatives, we can hypothesize several potential biological activities for 1-(2-methyl-1H-pyrrol-3-yl)ethanone.

Anti-inflammatory Activity

Many pyrrole-containing compounds exhibit significant anti-inflammatory properties.[1][7] This activity is often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[8] The structural features of 1-(2-methyl-1H-pyrrol-3-yl)ethanone may allow it to interact with the active sites of these enzymes, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.

Anticancer Activity

The pyrrole scaffold is present in several anticancer agents.[2][9] Derivatives of pyrrole have been shown to act as cyclin-dependent kinase (CDK) inhibitors, which are crucial regulators of the cell cycle.[10] By inhibiting CDKs, these compounds can arrest the proliferation of cancer cells. The potential for 1-(2-methyl-1H-pyrrol-3-yl)ethanone to act as a kinase inhibitor makes it a compelling candidate for anticancer research.[5]

Antioxidant Activity

The electron-rich nature of the pyrrole ring suggests that its derivatives may possess antioxidant properties.[11] Antioxidants can neutralize harmful reactive oxygen species (ROS), which are implicated in a variety of diseases, including cancer and inflammatory conditions.[12][13] The ability of 1-(2-methyl-1H-pyrrol-3-yl)ethanone to scavenge free radicals could contribute to its overall therapeutic effects.

Proposed In-Vitro Evaluation Workflow

A systematic in-vitro evaluation is the first step in validating the predicted biological activities of 1-(2-methyl-1H-pyrrol-3-yl)ethanone. The following workflow outlines a comprehensive screening cascade.

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(2-METHYL-1H-PYRROL-3-YL)-ETHANONE | 6009-46-7 [chemicalbook.com]

- 5. 1-(2-Methyl-1H-Pyrrol-3-Yl)Ethanone [myskinrecipes.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors | MDPI [mdpi.com]

- 9. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. a2bchem.com [a2bchem.com]

- 12. mitrask.com [mitrask.com]

- 13. bioivt.com [bioivt.com]

Application Note: A Comprehensive Guide to the Synthesis of 1-(2-methyl-1H-pyrrol-3-yl)ethanone

Abstract

This document provides a detailed protocol for the synthesis of 1-(2-methyl-1H-pyrrol-3-yl)ethanone from 2-methylpyrrole via Friedel-Crafts acylation. As a valuable heterocyclic ketone, this target molecule serves as a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This guide delves into the underlying reaction mechanism, offers a meticulously detailed experimental protocol, and provides comprehensive characterization and safety data. The content is designed for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies to ensure a successful and reproducible synthesis.

Introduction and Reaction Principle

Pyrrole and its derivatives are fundamental building blocks in organic and medicinal chemistry due to their presence in numerous biologically active compounds.[2] The introduction of an acyl group onto the pyrrole ring, a process known as acylation, yields acylpyrroles which are versatile precursors for more complex molecular architectures.

The synthesis of 1-(2-methyl-1H-pyrrol-3-yl)ethanone is typically achieved through an electrophilic aromatic substitution, specifically the Friedel-Crafts acylation of 2-methylpyrrole.[3] This reaction involves the activation of an acylating agent, commonly acetic anhydride or acetyl chloride, by a Lewis acid catalyst to generate a highly electrophilic acylium ion.[4][5] The electron-rich pyrrole ring then acts as a nucleophile, attacking the acylium ion to form a ketone.[3]

Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

-

Formation of the Electrophile : The Lewis acid catalyst (e.g., AlCl₃) coordinates with the acylating agent (e.g., acetyl chloride), facilitating the departure of a chloride ion and forming a resonance-stabilized acylium ion (R-C≡O⁺).[3][4][5]

-

Nucleophilic Attack : The π-electron system of the 2-methylpyrrole ring attacks the electrophilic acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[3]

-

Deprotonation and Rearomatization : A weak base (often the AlCl₄⁻ complex) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the pyrrole ring and yielding the final acetylated product.[4] This step also regenerates the Lewis acid catalyst.[4]

Regioselectivity: Electrophilic substitution on pyrrole itself typically occurs at the C2 (α) position due to superior stabilization of the carbocation intermediate.[6] However, in 2-substituted pyrroles like 2-methylpyrrole, the C2 position is blocked. The electron-donating methyl group further activates the ring, directing the incoming electrophile to the available positions. Acylation is generally directed to the C5 position or the C3 position. Steric hindrance from the C2-methyl group often favors substitution at the less hindered C3 (β) position, leading to the desired product, 1-(2-methyl-1H-pyrrol-3-yl)ethanone. The choice of catalyst and reaction conditions can further influence this regioselectivity.[7]

Caption: Figure 1: Mechanism of Friedel-Crafts Acylation on 2-Methylpyrrole.

Alternative Synthetic Routes

While Friedel-Crafts acylation is common, the Vilsmeier-Haack reaction presents a viable alternative, particularly for introducing formyl (CHO) or acetyl groups using milder conditions.[8][9] This method uses a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) and phosphoryl chloride (POCl₃).[9] It avoids the use of strong Lewis acids, which can sometimes lead to polymerization or degradation of sensitive pyrrole substrates.[8]

Experimental Protocol

This protocol details the synthesis of 1-(2-methyl-1H-pyrrol-3-yl)ethanone using acetic anhydride as the acylating agent and aluminum chloride as the Lewis acid catalyst.

Materials and Reagents

| Compound | CAS No. | Molar Mass ( g/mol ) | Amount | Molar Equiv. | Notes |

| 2-Methylpyrrole | 625-82-1 | 81.12 | 4.06 g (4.3 mL) | 1.0 | Purify by distillation if necessary. |

| Acetic Anhydride | 108-24-7 | 102.09 | 5.11 g (4.7 mL) | 1.0 | Reagent grade. |

| Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | 7.33 g | 1.1 | Anhydrous. Handle in a fume hood. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 150 mL | - | Anhydrous solvent. |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~50 mL | - | 2 M aqueous solution. |

| Saturated NaHCO₃ soln. | - | - | ~100 mL | - | Aqueous solution. |

| Brine | - | - | ~50 mL | - | Saturated aqueous NaCl solution. |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~10 g | - | Drying agent. |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser and nitrogen/argon inlet adapter

-

Magnetic stirrer and stir bar

-

Dropping funnel (100 mL)

-

Ice-water bath

-

Heating mantle

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for column chromatography (column, flasks)

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

Safety Precautions

-

2-Methylpyrrole: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.

-

Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Reacts violently with water.

-

Aluminum Chloride (Anhydrous): Causes severe skin burns and eye damage. Reacts violently with water, releasing heat and toxic HCl gas. Must be handled in a moisture-free environment, preferably in a fume hood.

-

Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when performing this procedure. All operations should be conducted within a certified chemical fume hood.

Step-by-Step Synthesis Procedure

Caption: Figure 2: General experimental workflow for the synthesis.

Part 1: Reaction Setup and Execution

-

Prepare the Reaction Vessel: Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried to remove moisture.

-

Charge the Flask: Add anhydrous dichloromethane (100 mL) to the flask. Begin stirring and place the flask in an ice-water bath to cool to 0 °C.

-

Add Lewis Acid: Carefully and portion-wise, add anhydrous aluminum chloride (7.33 g, 1.1 eq.) to the cooled DCM. This addition is exothermic. Ensure the temperature does not rise above 10 °C. The mixture will form a slurry.

-

Prepare Reactant Solution: In a separate beaker, prepare a solution of 2-methylpyrrole (4.06 g, 1.0 eq.) and acetic anhydride (5.11 g, 1.0 eq.) in 50 mL of anhydrous DCM.

-

Add Reactants: Transfer the 2-methylpyrrole/acetic anhydride solution to the dropping funnel and add it dropwise to the stirred AlCl₃ slurry over 30-45 minutes. Maintain the internal temperature at 0-5 °C throughout the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Part 2: Work-up and Purification

-

Quench the Reaction: Carefully cool the reaction flask back to 0 °C in an ice bath. Very slowly and cautiously, pour the reaction mixture over a mixture of crushed ice (~150 g) and 2 M HCl (~50 mL). Caution: This is a highly exothermic process and will release HCl gas. Perform this step in a well-ventilated fume hood.

-

Separate Layers: Transfer the quenched mixture to a 500 mL separatory funnel. Shake well and allow the layers to separate. Collect the bottom organic (DCM) layer.

-

Extract: Extract the aqueous layer twice more with DCM (50 mL each time).

-

Wash: Combine all organic extracts and wash them sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with brine (50 mL). The bicarbonate wash neutralizes any remaining acid.

-

Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude product as a dark oil or solid.

-

Purify: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 10% EtOAc/Hexanes). Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may be effective.

Characterization of Product

The identity and purity of the synthesized 1-(2-methyl-1H-pyrrol-3-yl)ethanone should be confirmed using spectroscopic methods.

| Property | Expected Value |

| Appearance | Off-white to light brown solid |

| Molecular Formula | C₇H₉NO |

| Molar Mass | 123.15 g/mol |

| Expected Yield | 60-75% |

Spectroscopic Data:

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.5-9.5 (br s, 1H, NH), 6.65 (t, 1H, H-5), 6.55 (t, 1H, H-4), 2.45 (s, 3H, -COCH₃), 2.40 (s, 3H, ring-CH₃). Note: Chemical shifts can vary based on solvent and concentration.[10] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 195.0 (C=O), 130.0 (C-2), 122.0 (C-5), 118.0 (C-3), 115.0 (C-4), 28.0 (-COCH₃), 13.0 (ring-CH₃). |

| IR (KBr, cm⁻¹) | ν: 3200-3400 (N-H stretch), ~1650 (C=O stretch, conjugated ketone), ~1550 (C=C stretch). |

| Mass Spec (EI) | m/z (%): 123 (M⁺), 108 ([M-CH₃]⁺), 80 ([M-COCH₃]⁺). |

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Inactive (hydrated) AlCl₃.- Wet solvent or glassware.- Insufficient reaction time or incorrect temperature. | - Use fresh, anhydrous AlCl₃ from a sealed container.- Ensure all glassware is oven-dried and use anhydrous solvents.- Monitor reaction by TLC to confirm completion. Optimize temperature if necessary. |

| Formation of Dark Polymer | - Reaction temperature too high.- Pyrrole ring is sensitive to strong acids. | - Maintain strict temperature control, especially during AlCl₃ and reactant addition.- Consider a milder Lewis acid or the Vilsmeier-Haack protocol. |

| Mixture of Isomers | - Reaction conditions favoring C5-acylation. | - Modify the Lewis acid or solvent. Lowering the temperature may increase regioselectivity for the C3 position. |

| Difficult Purification | - Presence of unreacted starting material or byproducts. | - Ensure the work-up procedure (especially the bicarbonate wash) is thorough.- Optimize the solvent system for column chromatography. |

Conclusion

The Friedel-Crafts acylation of 2-methylpyrrole is an effective and reliable method for the synthesis of 1-(2-methyl-1H-pyrrol-3-yl)ethanone. By carefully controlling reaction parameters, particularly temperature and moisture, this protocol can be consistently executed to obtain the desired product in good yield. The resulting heterocyclic ketone is a valuable intermediate, and this detailed guide provides the necessary foundation for its successful preparation and subsequent use in advanced synthetic applications.

References

- Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst.

- Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions.

-

Friedel Crafts Acylation And Alkylation Reaction . BYJU'S. [Link]

-

Friedel-Crafts Acylation . Chemistry Steps. [Link]

-

Pyrrole-The Vilsmeier Reaction . ChemTube3D. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry. [Link]

-

Pyrrole - Wikipedia . Wikipedia. [Link]

-

Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles . Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

-

Vilsmeier-Haack Transformations under Non Classical Conditions . Pulsus Group. [Link]

-

1-(2-Methyl-1H-Pyrrol-3-Yl)Ethanone . MySkinRecipes. [Link]

-

Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives . PMC - NIH. [Link]

Sources

- 1. 1-(2-Methyl-1H-Pyrrol-3-Yl)Ethanone [myskinrecipes.com]

- 2. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Pyrrole - Wikipedia [en.wikipedia.org]

- 7. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemtube3d.com [chemtube3d.com]

- 9. aml.iaamonline.org [aml.iaamonline.org]

- 10. 1-(2-METHYL-1H-PYRROL-3-YL)-ETHANONE(6009-46-7) 1H NMR spectrum [chemicalbook.com]

Precision Acylation of 2-Methylpyrrole: Controlling Regioselectivity and Stability

Abstract

This application note details the protocol for the Friedel-Crafts acylation of 2-methylpyrrole. Unlike benzene derivatives, 2-methylpyrrole is a

Part 1: Strategic Analysis & Mechanism

The Challenge: Reactivity vs. Stability

Pyrroles are electron-rich, reacting with electrophiles

-

Acid Sensitivity: Strong protic acids or harsh Lewis acids initiate rapid polymerization.

-

Regiocontrol: 2-methylpyrrole has two nucleophilic sites: C3 (

) and C5 (-

C5 (Preferred): Electronically favored (more stable

-complex) and sterically accessible. -

C3: Sterically hindered by the adjacent methyl group and electronically less favored, though possible if C5 is blocked.

-

Mechanistic Pathway

The reaction proceeds via an electrophilic aromatic substitution (

Figure 1: Mechanistic pathway favoring C5 substitution.[5] Note the critical divergence point where excess acid leads to polymerization.

Part 2: Experimental Protocols

Protocol A: Mild Lewis Acid Catalysis ( ) – Recommended

Best for: High yield, complex acyl groups, and scale-up.

Mechanism:

Materials

-

Substrate: 2-Methylpyrrole (Freshly distilled or stored under

). -

Reagent: Acetyl Chloride (1.1 equiv) or other Acyl Chloride.

-

Catalyst: Tin(IV) Chloride (

) (1.1 equiv) (1M solution in DCM is safer). -

Solvent: Anhydrous Dichloromethane (DCM).

-

Quench: Sat.

solution.[1][2][5]

Step-by-Step Procedure

-

System Prep: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Flush with

. -

Complex Formation:

-

Add DCM (10 mL/mmol) and Acetyl Chloride (1.1 equiv) .

-

Cool to 0°C in an ice bath.

-

Dropwise add

(1.1 equiv) . Observation: A slight precipitate or color change indicates acylium complex formation. Stir for 15 mins.

-

-

Addition (Critical Control Point):

-

Dissolve 2-Methylpyrrole (1.0 equiv) in a small volume of DCM.

-

Add the pyrrole solution dropwise over 20-30 minutes at 0°C.

-

Why? Rapid addition creates local hot spots and high substrate concentration, favoring polymerization.

-

-

Reaction:

-

Allow the mixture to warm to Room Temperature (20-25°C) .

-

Stir for 1–2 hours. Monitor by TLC (typically Hexane:EtOAc 4:1).

-

-

Quenching:

-

Cool back to 0°C.

-

Slowly pour the reaction mixture into a beaker containing ice-cold Sat.

. -

Caution: Gas evolution (

) will occur.

-

-

Workup:

-

Purification:

-

Recrystallize from Hexane/Ethanol or perform flash chromatography.

-

Protocol B: Catalyst-Free Thermal Acylation (Acetic Anhydride)

Best for: Simple acetylation (acetyl group only), "Green" chemistry requirements. Mechanism: Thermal activation of anhydride. Lower atom economy but avoids metal waste.

Procedure

-

Setup: RBF with reflux condenser and

line. -

Mix: Combine 2-Methylpyrrole (1.0 equiv) and Acetic Anhydride (1.5 equiv) . No solvent is strictly necessary, but Toluene can be used as a diluent.

-

Reaction:

-

Heat to Reflux (approx. 130°C) for 1–2 hours.

-

Note: If using Toluene, reflux at 110°C.

-

-

Workup:

Part 3: Critical Parameters & Troubleshooting

Regioselectivity Data

The following table summarizes the expected isomeric distribution for 2-methylpyrrole acylation.

| Parameter | C5-Acyl (Major) | C3-Acyl (Minor) | Notes |

| Electronic Favorability | High ( | Low ( | |

| Steric Hindrance | Low | High | C3 is adjacent to the C2-Methyl group. |

| Typical Ratio | >90% | <10% | Using bulky acyl groups increases C5 selectivity to >98%. |

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Black Tar / Gummy Solid | Polymerization | Reaction temp too high or acid too strong. Switch from |

| Low Yield | Oxidation of Pyrrole | Ensure strict |

| Incomplete Reaction | Deactivated Electrophile | Moisture in solvent hydrolyzed the acyl chloride. Use anhydrous DCM. |

Workflow Visualization

Figure 2: Operational workflow for the Lewis Acid catalyzed protocol.

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text confirming

-selectivity and acid sensitivity of pyrroles). - Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH. (Detailed reactivity profiles of 2-substituted pyrroles).

-

Kakushima, M., et al. (1983). "Regioselective acylation of pyrroles." Journal of Organic Chemistry, 48(19), 3214–3219. (Primary literature on controlling C2 vs C3 vs C5 acylation).

-

Gu, X., & Georg, G. I. (2015). "Regioselective C5-alkylation...". Tetrahedron Letters, 56(43). (Modern context on C5 functionalization).

-

Org. Synth. (1973). "3-Acetyl-2,4-dimethylpyrrole". Organic Syntheses, Coll.[6] Vol. 5, p.277. (Classic protocol demonstrating anhydride usage).

Sources

- 1. websites.umich.edu [websites.umich.edu]

- 2. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. Pyrrole - Wikipedia [en.wikipedia.org]

- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]

Vilsmeier-Haack reaction conditions for pyrrole acetylation

Abstract & Scope

This application note details the optimized conditions for the C2-selective acetylation of pyrrole using the Vilsmeier-Haack (VH) protocol. While the classical VH reaction utilizes

Target Audience: Medicinal chemists and process development scientists optimizing the synthesis of 2-acetylpyrrole derivatives for porphyrin precursors, bioactive alkaloids, and material science scaffolds.

Key Technical Distinction: Unlike Friedel-Crafts acylation, which often requires strong Lewis acids (

Mechanism of Action

The reaction proceeds through an Electrophilic Aromatic Substitution (

Pathway Analysis[1]

-

Activation: Interaction of DMAc with Phosphorus Oxychloride (

) generates the electrophilic Vilsmeier reagent (1-chloro-N,N-dimethyl-ethaniminium chloride). -

Substitution: The electron-rich pyrrole ring attacks the iminium species. Due to the high HOMO coefficient at the

-position, substitution occurs selectively at C2. -

Hydrolysis: The resulting intermediate is a stable iminium salt. Basic hydrolysis (NaOAc) is required to liberate the ketone and regenerate the dimethylamine leaving group.

Mechanistic Diagram (Graphviz)

Caption: Figure 1. Mechanistic pathway for Vilsmeier-Haack acetylation. The formation of the Chloroiminium Ion (yellow) is the rate-determining step for reagent activity.

Critical Parameters & Optimization

To ensure reproducibility and high yield, the following parameters must be strictly controlled.

| Parameter | Recommended Condition | Scientific Rationale |

| Solvent | 1,2-Dichloroethane (DCE) or Neat DMAc | DCE provides excellent solubility for the iminium salt. Neat DMAc acts as both reagent and solvent but requires rigorous workup to remove excess. |

| Temperature (Step 1) | Formation of the Vilsmeier reagent is exothermic. Higher temps lead to reagent decomposition (color change to dark red/black). | |

| Temperature (Step 2) | Reflux ( | The methyl group on the DMAc-derived iminium ion creates steric hindrance, making it less electrophilic than the DMF-derived analog. Heat is often required for complete conversion. |

| Stoichiometry | 1.0 : 1.2 : 1.2 (Pyrrole : DMAc : | Slight excess of Vilsmeier reagent ensures completion. Large excess of |

| Quenching | Aqueous NaOAc (pH 5-6) | CRITICAL: Pyrrole derivatives are acid-sensitive. Quenching with strong base (NaOH) can cause aldol-type side reactions; strong acid promotes polymerization. Acetate buffer is ideal. |

Experimental Protocol (Standardized)

Materials

-

Substrate: Pyrrole (freshly distilled over

if colored). -

Reagent A:

-Dimethylacetamide (DMAc) - Anhydrous. -

Reagent B: Phosphorus Oxychloride (

) - Fresh bottle. -

Solvent: 1,2-Dichloroethane (DCE) - Anhydrous.

-

Quench: Sodium Acetate (

) saturated solution.

Step-by-Step Workflow

Phase 1: Generation of Vilsmeier Reagent[1][2][3][4][5]

-

Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Charge the flask with DMAc (1.2 equiv) and DCE (5 mL/mmol substrate) .

-

Cool the system to

using an ice/water bath. -

Add

(1.2 equiv) dropwise over 15 minutes.-

Observation: The solution should turn pale yellow. If it turns black, moisture is present or addition was too fast.

-

-

Stir at

for 30 minutes, then warm to room temperature (RT) for 15 minutes.

Phase 2: Acetylation Reaction[6]

-

Cool the Vilsmeier reagent mixture back to

. -

Dissolve Pyrrole (1.0 equiv) in a minimal amount of DCE.

-

Add the pyrrole solution dropwise to the reaction flask.

-

Note: Exotherm expected.[6] Maintain internal temperature

.

-

-

Remove ice bath.[4] Heat the reaction to reflux (

) for 2–4 hours.-

Monitoring: Check TLC (Hexane:EtOAc 7:3). The iminium intermediate is polar and will stay at the baseline; the product appears only after hydrolysis. To monitor during reaction, take a mini-aliquot and quench with water in a vial before spotting.

-

Phase 3: Hydrolysis & Workup

-

Cool the reaction mixture to RT.

-

Pour the mixture slowly into a beaker containing ice-cold saturated NaOAc solution (10 mL/mmol) .

-

Stir vigorously for 1 hour at RT.

-

Chemistry: This step hydrolyzes the

bond to the

-

-

Extract with Dichloromethane (

). -

Wash combined organics with water (

) and brine ( -

Dry over

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Hexane/EtOAc or perform flash column chromatography.

Workflow Diagram (Graphviz)

Caption: Figure 2. Operational workflow for the batch synthesis of 2-acetylpyrrole.

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Black Tar / Polymerization | Acid concentration too high or temp runaway. | Reduce |

| Low Conversion | Steric hindrance of DMAc-complex. | Increase reaction time at reflux.[6] Ensure reagents are anhydrous (water destroys Vilsmeier reagent). |

| Regioisomer Mix (C2 vs C3) | Temperature too high during addition. | C2 is kinetically favored at low temp. Ensure addition is done at |

| Product remains in aqueous | Incomplete hydrolysis. | The acetyl-iminium salt is stable. Ensure the quench is stirred for at least 1 hour at pH 5-6. |

References

-

Classic Vilsmeier-Haack Overview: Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 49, 1–330. Link

-

Pyrrole Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Chapter on Pyrroles). Link

-

Acetylation Specifics: Silverstein, R. M., Ryskiewicz, E. E., & Chaikin, S. W. (1954). 2-Pyrrolealdehyde and 2-Acetylpyrrole. Journal of the American Chemical Society, 76(17), 4485–4486. Link

-

Mechanism & Kinetics: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][2][3][4][5][8][9][10][11][12][13] Comprehensive Organic Synthesis, 2, 777-794. Link

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]

- 3. jk-sci.com [jk-sci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scirp.org [scirp.org]

- 6. m.youtube.com [m.youtube.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. ijpcbs.com [ijpcbs.com]

- 11. aml.iaamonline.org [aml.iaamonline.org]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

Protocol Development for the Purification of 1-(2-methyl-1H-pyrrol-3-yl)ethanone via Recrystallization

An Application Guide for Researchers

Introduction: The Rationale for Purification

1-(2-methyl-1H-pyrrol-3-yl)ethanone is a valuable heterocyclic ketone building block in organic synthesis. The purity of such intermediates is paramount, as impurities can lead to side reactions, reduced yields, and complications in subsequent synthetic steps and final product characterization. Recrystallization is a powerful and economical technique for purifying solid organic compounds.[1][2][3] The process relies on the principle that the solubility of a compound in a solvent increases with temperature.[2][4] By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving impurities behind in the solution (mother liquor).[1][5]

This guide provides the theoretical framework and practical steps to develop a tailored and effective recrystallization procedure for 1-(2-methyl-1H-pyrrol-3-yl)ethanone.

Understanding the Solute: Molecular Structure and Solubility Predictions

The molecular structure of 1-(2-methyl-1H-pyrrol-3-yl)ethanone dictates its solubility characteristics. Key features include:

-

Pyrrole Ring: A polar heterocyclic aromatic ring containing a secondary amine (N-H), which can act as a hydrogen bond donor.

-

Ethanone (Acetyl) Group: A polar ketone functional group (C=O) that can act as a hydrogen bond acceptor.

-

Methyl Group: A small, nonpolar alkyl group.

This combination of polar and nonpolar features suggests that the compound will exhibit intermediate polarity. It is unlikely to be soluble in highly nonpolar solvents (e.g., hexane) at any temperature or in highly polar solvents (e.g., water) when cold. Solvents of intermediate polarity, or mixed-solvent systems, are therefore the most promising candidates. A rule of thumb suggests that solvents containing similar functional groups to the solute can be effective; therefore, ketones (acetone) or esters (ethyl acetate) may be good starting points.[6]

The Cornerstone of Recrystallization: Solvent Selection

The success of any recrystallization hinges on the choice of solvent.[2] An ideal solvent should meet several criteria:

-

High Temperature Coefficient: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[7] This differential solubility is the driving force for high recovery.

-

Inertness: The solvent must not react with the compound.[7][8]

-

Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).[1]

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[7]

-

Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[8]

Table 1: Potential Screening Solvents for 1-(2-methyl-1H-pyrrol-3-yl)ethanone

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes & Rationale |

| Water | 100 | 80.1 | Highly polar. Likely a poor solvent when used alone, but excellent as an anti-solvent with polar organic solvents. |

| Ethanol (95%) | 78 | 24.5 | Polar protic. Often a good general-purpose solvent for moderately polar compounds. |

| Isopropanol | 82 | 19.9 | Less polar than ethanol. Good alternative if solubility in ethanol is too high at room temperature. |

| Acetone | 56 | 20.7 | Polar aprotic. The ketone functionality may promote solubility. Its volatility is a key advantage. |

| Ethyl Acetate | 77 | 6.0 | Medium polarity. Often an excellent choice for compounds with mixed polarity features. |

| Toluene | 111 | 2.4 | Nonpolar aromatic. May be effective due to the aromatic pyrrole ring. Higher boiling point requires care. |

| Heptane/Hexane | 98 / 69 | ~1.9 | Nonpolar. Likely poor solvents on their own but are excellent anti-solvents when paired with more polar solvents. |

Data sourced from general chemistry resources.[9]

Experimental Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently test a range of solvents to identify viable candidates for scaling up the recrystallization.

Objective: To determine the solubility of 1-(2-methyl-1H-pyrrol-3-yl)ethanone in various solvents at room temperature and at their boiling points.

Materials:

-

Crude 1-(2-methyl-1H-pyrrol-3-yl)ethanone

-

Set of test solvents (from Table 1)

-

Test tubes (13x100 mm) and a test tube rack

-

Spatula

-

Pasteur pipettes

-

Hot plate or sand bath

-

Ice-water bath

Procedure:

-

Place approximately 20-30 mg of the crude solid into a clean, dry test tube.

-

Add the test solvent dropwise (e.g., 0.5 mL) at room temperature. Agitate the mixture. Record whether the solid dissolves completely, partially, or not at all. A solvent that dissolves the compound at room temperature is generally unsuitable.[7]

-

If the solid is insoluble or sparingly soluble at room temperature, heat the mixture gently to the solvent's boiling point.

-

Continue adding the hot solvent dropwise, with agitation, until the solid just dissolves. Record the approximate volume of solvent used.

-

Allow the clear, hot solution to cool slowly to room temperature. Observe for crystal formation.

-

If crystals form, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal yield.

-

Evaluate the result. An ideal solvent is one in which the compound is sparingly soluble cold but completely soluble in a minimal amount of hot solvent, and which produces a good yield of crystals upon cooling.

Visualization 1: Logical Workflow for Solvent Screening

This diagram illustrates the decision-making process during the solvent screening experiment.

Caption: Decision tree for single-solvent screening.

Detailed Recrystallization Protocols

Once a suitable solvent or solvent pair has been identified, the purification can be performed on a larger scale.

Protocol 2A: Single-Solvent Recrystallization

Procedure:

-